6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a methoxy group, a morpholine ring, and a chromeno-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromeno-pyrrole core, followed by the introduction of the methoxy group and the morpholine ring through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow chemistry techniques allow for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl groups in the chromeno-pyrrole core can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the morpholine ring.
Scientific Research Applications
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations.
Material Science: The chromeno-pyrrole core can be used in the design of novel materials with specific electronic or optical properties. This makes it useful in the development of sensors, catalysts, and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Uniqueness
6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups and the chromeno-pyrrole core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the specific context and application.
Properties
Molecular Formula |
C27H30N2O6 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
6-methoxy-2-(2-morpholin-4-ylethyl)-1-(3-propan-2-yloxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30N2O6/c1-17(2)34-20-6-4-5-18(15-20)24-23-25(30)21-8-7-19(32-3)16-22(21)35-26(23)27(31)29(24)10-9-28-11-13-33-14-12-28/h4-8,15-17,24H,9-14H2,1-3H3 |
InChI Key |
YEORZUXDPBQXPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=CC(=C5)OC |
Origin of Product |
United States |
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